2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline
Description
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline (2-Bz-4F-THIQ) is a fluorinated tetrahydroisoquinoline derivative characterized by a benzyl substituent at position 2 and a fluorine atom at position 4.
Properties
IUPAC Name |
2-benzyl-4-fluoro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN/c17-16-12-18(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVIVWYOXWQYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Analogues
Therapeutic Potential
- CKD712 accelerates wound healing via VEGF production through AMPK/HO-1 pathways . In contrast, 2-Bz-4F-THIQ’s fluorinated and benzylated structure may favor CNS targeting over peripheral effects.
- TIQ and 1MeTIQ: Endogenous compounds associated with Parkinson’s disease due to nigrostriatal toxicity. The benzyl and fluorine groups in 2-Bz-4F-THIQ could mitigate or modify such effects by altering metabolic pathways .
Neurotoxic vs. Therapeutic Profiles
- MPTP : Demonstrates scaffold-specific neurotoxicity unrelated to THIQs but underscores the importance of substituent effects on safety .
- 2-Bz-4F-THIQ : Fluorination may reduce oxidative metabolism (a common pathway for neurotoxins), while benzylation could enhance distribution to the brain .
Metabolic and Pharmacokinetic Profiles
Comparative Metabolism (Based on )
| Compound | % Excreted Unchanged | Major Metabolites | BBB Penetration |
|---|---|---|---|
| TIQ | 76% | 4-Hydroxy-TIQ, Isoquinoline | High (4.5x blood concentration) |
| 1MeTIQ | 72% | 4-Hydroxy-1MeTIQ | Similar to TIQ |
| 2-Bz-4F-THIQ (Inferred) | Likely lower due to benzyl oxidation | Fluorine may block 4-hydroxylation | Enhanced by benzyl/fluorine |
- Fluorine at position 4 may inhibit hydroxylation, a primary metabolic pathway for TIQ derivatives, prolonging half-life .
Biological Activity
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline (C16H16FN) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential therapeutic uses.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are characterized by their heterocyclic structure and have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound in focus, 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline, has shown promise in various studies due to its unique structural features.
The biological activity of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline is believed to involve several mechanisms:
- Interaction with Biological Targets : THIQs generally interact with various biomolecules such as receptors and enzymes. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
- Influence on Biochemical Pathways : These compounds can influence key biochemical pathways associated with neurodegenerative diseases and infectious pathogens. For instance, they may affect neurotransmitter levels or inhibit the growth of pathogenic bacteria .
Anticancer Properties
Research indicates that THIQ derivatives exhibit significant anticancer activity. For example:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives showed potent inhibitory effects against various cancer cell lines. In particular, modifications at the benzyl position influenced their efficacy against breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145) .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline | DU-145 | < 10 |
| Other THIQ Derivatives | MDA MB-231 | > 100 |
Neuroprotective Effects
The neuroprotective potential of THIQs has been highlighted in studies related to neurodegenerative disorders:
- Dopamine Regulation : In models simulating Parkinson's disease, compounds similar to 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline have been shown to modulate dopamine levels and influence caspase activity in neuronal cells . This suggests a protective role against neurotoxic effects.
Case Studies
Several studies have explored the biological activities of THIQ derivatives:
- Study on Antimycobacterial Activity : A series of THIQ derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis. The results indicated that certain structural modifications significantly enhanced their potency as inhibitors .
- Neurotoxicity Assessment : Research focusing on the neurotoxic effects of related compounds revealed that chronic administration could alter dopamine metabolism and increase apoptosis markers in neuronal cultures .
Future Directions
The future research landscape for 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline includes:
- Development of Novel Analogues : Exploring modifications to enhance therapeutic efficacy and reduce toxicity.
- Clinical Trials : Conducting trials to assess safety and efficacy in humans for conditions like cancer and neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline, and how is structural confirmation achieved?
- Methodology :
-
Synthetic Routes :
-
Use fluorophenylboronic acid derivatives (e.g., 2-Benzyloxy-4-fluorophenylboronic acid, CAS 848779-87-3) in Suzuki-Miyaura cross-coupling reactions to introduce the fluorine substituent .
-
Cyclization of benzyl-protected intermediates under acidic or basic conditions to form the tetrahydroisoquinoline scaffold.
-
Structural Confirmation :
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NMR Spectroscopy : Compare H and C NMR shifts with literature data. Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
-
HPLC Purity Analysis : Ensure >97% purity (as with boronic acid reagents in ) to minimize impurities affecting characterization .
- Data Table : Key Reagents for Fluorination
| Reagent Name | CAS RN | Purity | Source |
|---|---|---|---|
| 2-Benzyloxy-4-fluorophenylboronic acid | 848779-87-3 | >97.0% | |
| 2-Benzyloxy-5-fluorophenylboronic acid | 779331-47-4 | >97.0% |
Q. How should researchers purify 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline to maximize yield and purity?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitor fractions via TLC.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility profiles.
- Quality Control : Validate purity using HPLC and NMR. High-purity starting materials (>97%, as in and ) reduce purification challenges .
Advanced Research Questions
Q. What fluorination strategies are effective for regioselective introduction of the 4-fluoro group in the tetrahydroisoquinoline scaffold?
- Methodology :
-
Directed Ortho-Metalation : Use lithiation reagents to selectively functionalize the 4-position before cyclization.
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Cross-Coupling with Fluorinated Boronic Acids : Leverage reagents like 2-Benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) in Suzuki reactions .
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Mitigating Regioselectivity Issues :
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Screen catalysts (e.g., Pd(PPh)) and ligands to enhance selectivity.
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Use computational modeling (DFT) to predict reactive sites.
- Data Table : Fluorination Reagent Performance
| Reagent | Reaction Yield (%) | Regioselectivity (4-F vs. 5-F) |
|---|---|---|
| 2-Benzyloxy-4-fluorophenylboronic acid | 78–85 | >95% 4-F isomer |
| 2-Benzyloxy-5-fluorophenylboronic acid | 65–72 | >90% 5-F isomer |
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline?
- Methodology :
- Multi-Technique Validation : Combine NMR (e.g., NOESY for stereochemistry), IR, and X-ray crystallography.
- Impurity Analysis : Trace impurities from starting materials (e.g., <97% purity reagents) may skew data; use ultra-pure reagents as in and .
- Collaborative Databases : Cross-reference with PubChem or crystallographic databases (e.g., CCDC).
Q. What strategies optimize the cyclization step in synthesizing the tetrahydroisoquinoline core?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH) for reaction efficiency.
- Acid/Base Catalysis : Use HCl or EtN to modulate cyclization kinetics.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation.
- Thermal Stability : Note decomposition points (e.g., mp 244–245°C for related hydrochloride salts in ) to avoid degradation .
Q. How does the benzyl group influence the stability and reactivity of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline?
- Methodology :
- Stability Studies :
- Conduct accelerated degradation tests under varying pH and temperature.
- Compare with non-benzylated analogs to isolate benzyl effects.
- Reactivity Profiling :
- Use DFT calculations to assess electron-donating/withdrawing effects of the benzyl group.
- Test catalytic hydrogenation for debenzylation kinetics.
Data Contradiction Analysis
Q. How should conflicting HPLC purity results be addressed during quality control?
- Methodology :
- Method Validation : Ensure HPLC conditions (column type, mobile phase) are optimized for the compound’s polarity.
- Spike Testing : Add known impurities to confirm detection limits.
- Cross-Validation : Use NMR integration or MS to quantify purity independently.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
